N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Background and Significance of Benzothiazole-Based Acetamides
Benzothiazole-based acetamides represent a critical class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The benzothiazole nucleus, characterized by a fused benzene and thiazole ring system, serves as a privileged scaffold in drug discovery owing to its electron-rich aromatic system and capacity for diverse substitutions. Acetamide derivatives, which incorporate an amide functional group linked to the benzothiazole core, enhance molecular stability and facilitate interactions with biological targets through hydrogen bonding and hydrophobic effects.
The incorporation of acetamide groups into benzothiazole frameworks has been shown to modulate pharmacokinetic properties, including solubility and membrane permeability, while retaining or enhancing therapeutic efficacy. For instance, ethoxazolamide, a benzothiazole-acetamide derivative, is a well-established carbonic anhydrase inhibitor used in glaucoma treatment. This structural motif’s adaptability has enabled its application in anticancer, antimicrobial, and anti-inflammatory agents, underscoring its significance in modern pharmaceutical research.
Evolution of Acetamide Derivatives in Medicinal Chemistry
The evolution of acetamide derivatives has been marked by strategic structural modifications aimed at optimizing target affinity and selectivity. Early acetamide-based drugs, such as paracetamol, demonstrated the utility of the amide group in enhancing metabolic stability. However, the integration of acetamides with heterocyclic systems like benzothiazole has expanded their therapeutic potential.
Recent advancements include the development of sulfonamide-acetamide hybrids, which exploit the sulfonamide group’s ability to interact with enzymatic active sites. For example, zopolrestat, a benzothiazole-acetamide derivative with a sulfonyl moiety, has been investigated for its aldose reductase inhibitory activity in diabetic complications. The progression from simple acetamides to complex hybrids reflects a paradigm shift toward multifunctional drug design, where synergistic interactions between pharmacophores are leveraged to address polypharmacological targets.
Historical Development of Sulfonylphenyl-Substituted Benzothiazoles
Sulfonylphenyl-substituted benzothiazoles emerged as a distinct subclass following the discovery of the sulfonyl group’s role in enhancing binding affinity and metabolic resistance. The sulfonyl moiety (-SO₂-) introduces strong electron-withdrawing effects, which stabilize molecular conformations and improve interactions with hydrophobic protein pockets. Early synthetic efforts focused on coupling sulfonylphenyl groups to the benzothiazole nucleus via alkyl or aryl linkers, yielding compounds with improved anticancer and anti-inflammatory profiles.
A landmark study by Huang et al. demonstrated that 2-(4-sulfonylphenyl)benzothiazole derivatives exhibit potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. Subsequent work explored the impact of substituent positioning, revealing that para-sulfonylphenyl groups optimize steric and electronic complementarity with enzymatic active sites. These findings catalyzed the development of advanced analogs, including N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, which combines ethoxy, sulfonyl, and acetamide functionalities for enhanced bioactivity.
Research Significance and Current Scientific Landscape
The compound this compound epitomizes the convergence of rational drug design and synthetic innovation. Current research emphasizes its dual functionality: the ethoxy group enhances lipophilicity for blood-brain barrier penetration, while the isopropylsulfonyl group confers resistance to oxidative metabolism.
Recent studies highlight its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in neuroinflammation and pain modulation. Preclinical evaluations indicate nanomolar-range inhibitory activity (IC₅₀ = 7–9.6 nM for FAAH and sEH, respectively), positioning it as a candidate for treating chronic inflammatory conditions without inducing locomotor side effects.
Table 1: Key Structural Features and Biological Activities of Select Benzothiazole-Acetamide Derivatives
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-26-15-7-10-17-18(12-15)27-20(21-17)22-19(23)11-14-5-8-16(9-6-14)28(24,25)13(2)3/h5-10,12-13H,4,11H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXRVIPAYRUFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the benzothiazole intermediate is treated with ethyl iodide in the presence of a base such as potassium carbonate.
Acetamide Formation: The acetamide moiety is formed by reacting the ethoxybenzothiazole intermediate with 4-(isopropylsulfonyl)phenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that compounds containing the benzothiazole structure often exhibit anticonvulsant properties. A study evaluated various derivatives against induced seizures and found that modifications to the benzothiazole moiety can enhance efficacy. For instance, compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide were tested in models like the Maximal Electroshock (MES) test, revealing promising anticonvulsant activity with favorable protection indices compared to standard treatments like phenytoin .
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted. For example, derivatives similar to this compound have shown efficacy in targeting specific pathways involved in tumor growth and metastasis, leading to reduced viability of cancer cells in vitro .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. Compounds related to this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Summary of Biological Activities
Case Study 1: Anticonvulsant Efficacy
In a study published in 2002, researchers synthesized a series of benzothiazole derivatives and assessed their anticonvulsant activity through the MES model. Among these, compounds structurally similar to this compound exhibited notable seizure protection, with one compound achieving an ED50 value significantly lower than that of phenytoin, indicating enhanced efficacy .
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties of benzothiazole derivatives highlighted the mechanism by which these compounds induce apoptosis in cancer cells. The study revealed that this compound triggered intrinsic apoptotic pathways, leading to cell death in several cancer types, including breast and lung cancers .
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 6d) enhance kinase inhibitory activity but may reduce solubility.
- Ethoxy substituents (as in the target compound and ) balance solubility and binding affinity, as seen in the sulfamoylphenyl analog’s characterization .
- Trifluoromethyl groups () increase metabolic stability but may require formulation adjustments .
Variations in the Acetamide-Linked Aromatic Group
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted at the 6-position with an ethoxy group and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 342.47 g/mol. The structural characteristics contribute significantly to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further development as an antibacterial agent.
- Urease Inhibition : Molecular docking studies indicate that this compound effectively binds to urease, a key enzyme in various pathogenic processes. The binding interactions involve hydrogen bonding, which is crucial for its mechanism of action against urease activity .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in combating oxidative stress-related diseases.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It effectively inhibits urease by binding to the active site through specific interactions, potentially leading to reduced ammonia production in microbial infections.
- Reactive Oxygen Species Scavenging : The compound may also act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related benzothiazole derivatives:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antioxidant and urease inhibition |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Anticancer |
The ethoxy substitution at the 6-position in this compound enhances its solubility and potentially influences its biological activity compared to other derivatives .
Case Studies and Research Findings
- Study on Urease Inhibition : A study demonstrated that this compound showed a significant reduction in urease activity in vitro, with an IC50 value indicative of its potency as an inhibitor .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by urease-producing bacteria.
- Antioxidant Activity Assessment : The compound was evaluated for its antioxidant capacity using DPPH and ABTS assays, showing promising results that warrant further exploration into its protective effects against oxidative stress .
Q & A
Q. What synthetic methodologies are recommended for N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and sulfonylation. Key steps include:
- Thiazole core formation : Condensation of 6-ethoxy-2-aminobenzothiazole with activated acetamide intermediates under reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Sulfonyl group introduction : Reaction with isopropylsulfonyl chloride in the presence of triethylamine as a catalyst to enhance nucleophilicity .
- Yield optimization : Controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) improves purity .
Q. How is structural characterization performed for this compound post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., ethoxy group at C6 of benzothiazole, isopropylsulfonyl on phenyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 460.12 [M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary pharmacological activities are observed in structurally analogous thiazole derivatives?
Analogous compounds exhibit:
- Anticancer activity : IC₅₀ values in the µM range against breast (MCF-7) and colon (HCT-116) cancer cells via apoptosis induction .
- Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .
- Anti-inflammatory potential : COX-2 inhibition (IC₅₀ ~10 µM) in vitro .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) or inflammatory enzymes (COX-2). Key interactions include hydrogen bonding with the sulfonyl group and π-π stacking of benzothiazole .
- MD simulations : 100-ns trajectories assess stability in binding pockets (e.g., RMSD <2 Å confirms stable ligand-protein interactions) .
Q. How can conflicting reports on biological activity be resolved methodologically?
Conflicting data (e.g., variable IC₅₀ values across studies) require:
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT/XTT for cytotoxicity) .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing isopropylsulfonyl with ethylsulfonyl) to identify critical functional groups .
- Metabolic stability tests : Liver microsome assays rule out degradation artifacts .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Functional group modification : Synthesize analogs with substituents like methoxy, nitro, or halogens at the phenyl ring to assess potency trends .
- Pharmacophore modeling : Identify essential moieties (e.g., sulfonyl group for hydrogen bonding, benzothiazole for hydrophobic interactions) .
- 3D-QSAR : CoMFA/CoMSIA models correlate spatial/electronic features with activity .
Q. How do solvent polarity and pH influence stability during synthesis and storage?
- Synthesis : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction kinetics. Acidic conditions (pH 4–5) stabilize the acetamide bond during coupling .
- Storage : Lyophilized solids stored at -20°C in amber vials prevent hydrolysis. Aqueous solutions require buffering (pH 7.4) to avoid sulfonyl group degradation .
Q. What advanced analytical techniques assess long-term stability and degradation pathways?
- Accelerated stability studies : Forced degradation under heat (40–60°C), humidity (75% RH), and UV light identifies major degradation products .
- LC-MS/MS : Quantifies degradation products (e.g., hydrolyzed acetamide or oxidized sulfonyl groups) .
- X-ray crystallography : Resolves stereochemical changes in degraded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
